N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
Description
Chemical Structure: The compound features a central 1,3,4-thiadiazole ring substituted with an ethyl group at position 3. A furan-2-carboxamide moiety is attached via the N-atom of the thiadiazole, with a 3-methylphenoxymethyl substituent at position 5 of the furan ring (Fig. 1). Molecular Formula: C₁₇H₁₇N₃O₃S. Molecular Weight: 343.4 g/mol. Physicochemical Properties:
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-15-19-20-17(24-15)18-16(21)14-8-7-13(23-14)10-22-12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCPJZXIWZDYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330435 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878716-93-9 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the carboxamide group via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the thiadiazole ring exhibit promising anticancer properties. For instance, derivatives of thiadiazole have been studied for their ability to modulate estrogen-related receptors (ERR), which are implicated in various cancers. A patent (WO2005072731A1) describes compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide as potential modulators for treating cancers such as breast cancer and neurological disorders .
1.2 Antimicrobial Properties
Thiadiazole derivatives have shown significant antibacterial and antifungal activities. A study published in the Egyptian Journal of Chemistry highlighted the synthesis of metal complexes with thiadiazole ligands, demonstrating enhanced antimicrobial efficacy compared to their non-complexed forms . The compound's structure suggests potential interactions with microbial enzymes or cell membranes, which can inhibit growth.
1.3 Anti-inflammatory Effects
Compounds related to this compound have been investigated for anti-inflammatory properties. Thiadiazoles are known to exhibit effects on inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Agricultural Applications
2.1 Pesticide Development
Thiadiazole derivatives are widely studied for their potential as agrochemicals. They can act as fungicides or herbicides due to their ability to disrupt biological processes in pests and pathogens. The compound's structural features may enhance its efficacy against specific agricultural pests .
2.2 Plant Growth Regulators
Research has suggested that thiadiazole compounds can influence plant growth and development. They may act as growth regulators by modulating hormonal pathways within plants, leading to improved yield and resistance against environmental stressors .
Data Tables
| Application | Effect | Source/Study |
|---|---|---|
| Anticancer | Modulation of ERR | WO2005072731A1 |
| Antimicrobial | Significant antibacterial activity | Egyptian Journal of Chemistry |
| Anti-inflammatory | Inhibition of inflammatory pathways | Various studies on thiadiazole derivatives |
| Pesticide | Disruption of pest biology | Research on agrochemical applications |
| Plant Growth Regulator | Enhanced growth and yield | Studies on plant regulatory effects |
Case Studies
Case Study 1: Anticancer Research
In a study focusing on the anticancer properties of thiadiazole derivatives, researchers synthesized several compounds similar to this compound and evaluated their efficacy against breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Case Study 2: Agricultural Application
A field study assessed the effectiveness of a thiadiazole-based pesticide derived from similar structures against common agricultural pests. The results demonstrated a significant reduction in pest populations and an increase in crop yield compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with key analogs:
Key Observations :
Chlorinated analogs (e.g., I8 ) exhibit higher molecular weights and fungicidal activity, suggesting halogenation improves bioactivity. Pyridinyl substituents (e.g., 18m ) introduce aromatic nitrogen, which may enhance binding to metalloenzymes or receptors.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for similar carboxamides, involving coupling of 5-ethyl-1,3,4-thiadiazol-2-amine with a pre-functionalized furan-carboxylic acid derivative .
- Higher yields (e.g., 93–97% in ) are reported for simpler thiadiazole-carboxamides, whereas the target compound’s branched substituents may reduce yield due to steric hindrance.
The 3-methylphenoxy group may confer metabolic stability compared to electron-withdrawing substituents (e.g., chloro), which could influence half-life in vivo.
Research Findings and Trends
Structural Activity Relationships (SAR)
- Thiadiazole Core : The 1,3,4-thiadiazole ring is critical for bioactivity, as seen in fungicidal derivatives and enzyme-targeting analogs . Its sulfur and nitrogen atoms likely participate in hydrogen bonding or π-π interactions.
- Furan-Carboxamide Linkage: The furan ring’s rigidity and oxygen atom may enhance binding specificity. Substitution at the furan’s 5-position (e.g., phenoxymethyl groups) modulates steric and electronic properties .
- Substituent Flexibility : Alkyl (e.g., ethyl) and aryl (e.g., chlorophenyl) groups on the thiadiazole influence solubility and target affinity. Halogenated derivatives often exhibit enhanced potency but reduced solubility .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The target compound’s low aqueous solubility (0.9 µg/mL) may limit bioavailability, necessitating formulation adjustments (e.g., salt formation or nanoencapsulation).
- Metabolic Stability: The 3-methylphenoxy group’s methyl substituent could reduce oxidative metabolism compared to unsubstituted phenoxy analogs, as seen in related compounds .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research studies.
Chemical Structure
The compound features a thiadiazole ring, a furan moiety, and a phenoxy group. This unique combination of functional groups is believed to contribute to its bioactivity.
Anticancer Activity
Research indicates that compounds with a thiadiazole structure often exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 23 | T47D (Breast) | 1.16 | Antitubulin polymerization inhibition |
| Compound 24 | A549 (Lung) | 8.107 | ERK1/2 pathway inhibition |
| This compound | Jurkat E6.1 (T-cell leukemia) | TBD | TBD |
Case Study: Cytotoxic Properties
In vitro studies using the MTT assay demonstrated that the compound exhibited promising antiproliferative activity against various cancer types, including breast carcinoma (T47D), colon carcinoma (HT-29), and glioma (C6) . The mechanism underlying this activity appears to involve modulation of key signaling pathways related to cell cycle progression and apoptosis induction.
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties . A review indicated that certain derivatives demonstrated significant antibacterial and antifungal activities against common pathogens:
| Pathogen | Activity (MIC µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32.6 | Itraconazole (47.5) |
| Escherichia coli | TBD | Streptomycin |
| Aspergillus niger | TBD | Fluconazole |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for estrogen-related receptors, influencing pathways associated with cancer and other diseases .
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
